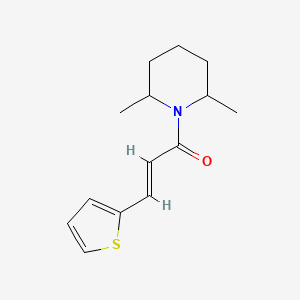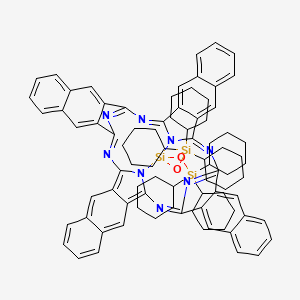
Bis(trihexylsiloxy)silicon 2,3-naph-thalocyanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silicon 2,3-naphthalocyanine bis(trihexylsilyloxide) is an organometallic compound known for its luminescent properties. It is used primarily as an optical imaging agent for tumor tissue, making it a valuable tool in medical diagnostics . The compound has a complex structure with the empirical formula C84H102N8O2Si3 and a molecular weight of 1340.02 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of silicon 2,3-naphthalocyanine bis(trihexylsilyloxide) typically involves the reaction of silicon phthalocyanine dichloride with trihexylsilanol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to maintain high purity and yield. The compound is then purified using techniques such as column chromatography and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Silicon 2,3-naphthalocyanine bis(trihexylsilyloxide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon 2,3-naphthalocyanine dihydroxide.
Substitution: It can undergo substitution reactions where the trihexylsilyloxide groups are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include silicon 2,3-naphthalocyanine dihydroxide and various substituted derivatives of the original compound .
Applications De Recherche Scientifique
Silicon 2,3-naphthalocyanine bis(trihexylsilyloxide) has a wide range of applications in scientific research:
Mécanisme D'action
The compound exerts its effects primarily through its luminescent properties. When exposed to light, it emits fluorescence, which can be detected and used for imaging purposes. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, leading to the destruction of cancer cells . The molecular targets include tumor tissues, and the pathways involved are primarily related to oxidative stress and apoptosis .
Comparaison Avec Des Composés Similaires
Silicon 2,3-naphthalocyanine bis(trihexylsilyloxide) is unique due to its high luminescence and stability. Similar compounds include:
Silicon 2,3-naphthalocyanine dihydroxide: Less stable and less luminescent compared to the bis(trihexylsilyloxide) derivative.
Silicon phthalocyanine dihydroxide: Used in similar applications but with different luminescent properties.
Copper 2,3-naphthalocyanine: Another luminescent compound but with different metal center and properties.
These comparisons highlight the unique properties of silicon 2,3-naphthalocyanine bis(trihexylsilyloxide), making it a valuable compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C84H90N8O2Si3 |
|---|---|
Poids moléculaire |
1327.9 g/mol |
Nom IUPAC |
tricyclohexyl-[(54-tricyclohexylsilyloxy-13,26,39,52,53,55,56,57-octaza-54-silatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25(57),26,28,30,32,34,36,38,40(56),41,43,45,47,49,51-heptacosaen-54-yl)oxy]silane |
InChI |
InChI=1S/C84H90N8O2Si3/c1-7-35-63(36-8-1)95(64-37-9-2-10-38-64,65-39-11-3-12-40-65)93-97(94-96(66-41-13-4-14-42-66,67-43-15-5-16-44-67)68-45-17-6-18-46-68)91-81-73-51-59-31-23-24-32-60(59)52-74(73)83(91)89-79-71-49-57-29-21-22-30-58(57)50-72(71)80(86-79)90-84-76-54-62-34-26-25-33-61(62)53-75(76)82(92(84)97)88-78-70-48-56-28-20-19-27-55(56)47-69(70)77(85-78)87-81/h19-34,47-54,63-68H,1-18,35-46H2 |
Clé InChI |
WGSMOAGRTYODSH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)[Si](C2CCCCC2)(C3CCCCC3)O[Si]4(N5C6=C7C=C8C=CC=CC8=CC7=C5N=C9C1=CC2=CC=CC=C2C=C1C(=N9)N=C1N4C(=NC2=NC(=N6)C3=CC4=CC=CC=C4C=C32)C2=CC3=CC=CC=C3C=C21)O[Si](C1CCCCC1)(C1CCCCC1)C1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


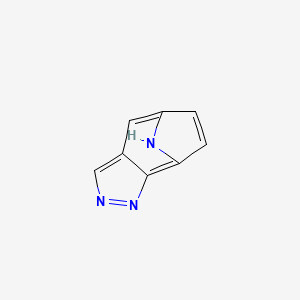
![2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B13834168.png)
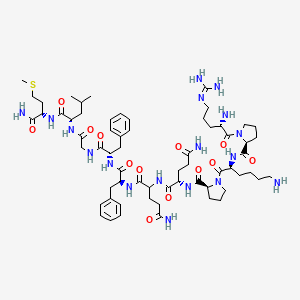
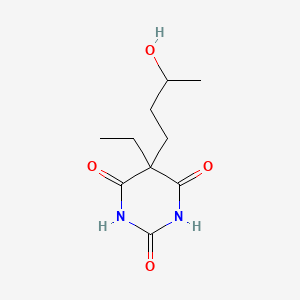
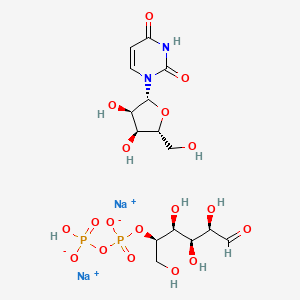
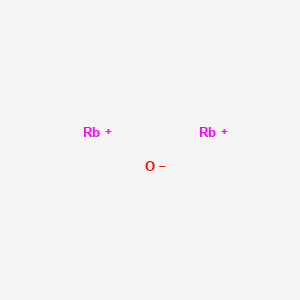
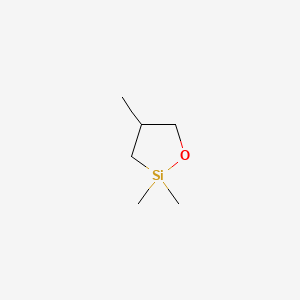
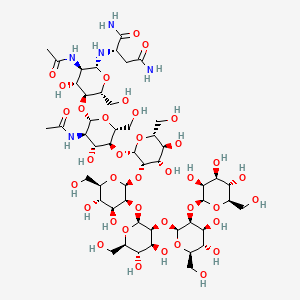
![4,6-Methanocyclopent[e]-1,3-oxazin-2(3H)-one,hexahydro-,(4S,4aR,6S,7aR)-(9CI)](/img/structure/B13834206.png)

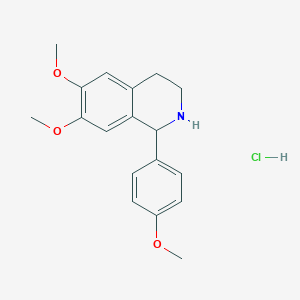
![(2R,4R,5S,6S)-3-[(2R,3S,4R,5S,6S)-6-carboxy-3,4-dihydroxy-5-methoxyoxan-2-yl]oxy-4,5-dihydroxy-6-methyloxane-2-carboxylic acid](/img/structure/B13834229.png)
